molecular formula C24H53NSi B3176329 Diethylaminooctadecyldimethylsilane CAS No. 98984-76-0

Diethylaminooctadecyldimethylsilane

Cat. No.: B3176329
CAS No.: 98984-76-0
M. Wt: 383.8 g/mol
InChI Key: AYPHWGQEEGAAKW-UHFFFAOYSA-N
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Description

Diethylaminooctadecyldimethylsilane is an organosilicon compound with the molecular formula C24H53NSi. It is characterized by the presence of a silicon atom bonded to two methyl groups, an octadecyl chain, and a diethylamino group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylaminooctadecyldimethylsilane can be synthesized through a series of reactions involving the appropriate silane precursors. One common method involves the reaction of octadecyltrichlorosilane with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

C18H37SiCl3+(C2H5)2NHC24H53NSi+3HCl\text{C18H37SiCl3} + \text{(C2H5)2NH} \rightarrow \text{C24H53NSi} + 3\text{HCl} C18H37SiCl3+(C2H5)2NH→C24H53NSi+3HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethylaminooctadecyldimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Diethylaminooctadecyldimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a hydrophobic agent in surface modification and as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their hydrophobicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of hydrophobic coatings and as an additive in lubricants and sealants.

Mechanism of Action

The mechanism of action of diethylaminooctadecyldimethylsilane involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to interact with hydrophobic surfaces, modifying their properties. In biological systems, it can interact with cell membranes, potentially altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecyltrichlorosilane: Similar in structure but lacks the diethylamino group.

    Dimethyloctadecylsilane: Similar but without the diethylamino group.

    N,N-Dimethylaminopropyltrimethoxysilane: Contains a shorter alkyl chain and different functional groups.

Uniqueness

Diethylaminooctadecyldimethylsilane is unique due to the presence of both a long hydrophobic alkyl chain and a diethylamino group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring surface modification and hydrophobicity enhancement.

Properties

IUPAC Name

N-[dimethyl(octadecyl)silyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H53NSi/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(4,5)25(7-2)8-3/h6-24H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHWGQEEGAAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H53NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98984-76-0
Record name Octadecyldimethyl(N,N-diethylamino)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylaminooctadecyldimethylsilane
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Diethylaminooctadecyldimethylsilane
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Diethylaminooctadecyldimethylsilane
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Diethylaminooctadecyldimethylsilane
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Diethylaminooctadecyldimethylsilane

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